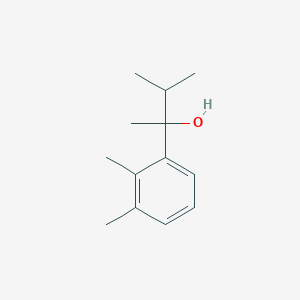

2-(2,3-Dimethylphenyl)-3-methyl-butan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2,3-Dimethylphenyl)-3-methyl-butan-2-ol is an organic compound characterized by its unique structure, which includes a dimethylphenyl group attached to a butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dimethylphenyl)-3-methyl-butan-2-ol can be achieved through several methods. One common approach involves the reaction of 2,3-dimethylphenylmagnesium bromide with 3-methyl-2-butanone under controlled conditions. This Grignard reaction typically requires anhydrous conditions and a suitable solvent such as diethyl ether or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dimethylphenyl)-3-methyl-butan-2-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Hydrochloric acid (HCl), sulfuric acid (H2SO4)

Major Products Formed

Oxidation: Ketones, aldehydes

Reduction: Alcohols, alkanes

Substitution: Various substituted derivatives

Scientific Research Applications

2-(2,3-Dimethylphenyl)-3-methyl-butan-2-ol has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as a component in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-(2,3-Dimethylphenyl)-3-methyl-butan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biochemical outcomes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

- 2-(2,3-Dimethylphenyl)-1-propanol

- 2-(2,3-Dimethylphenyl)-2-propanol

- 2-(2,3-Dimethylphenyl)-3-butanol

Uniqueness

2-(2,3-Dimethylphenyl)-3-methyl-butan-2-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for certain applications where other similar compounds may not be as effective.

Biological Activity

2-(2,3-Dimethylphenyl)-3-methyl-butan-2-ol, also known as 3-(2,3-dimethylphenyl)butan-2-ol, is a secondary alcohol with significant potential for biological activity. This compound has garnered attention due to its structural properties and interactions with various biological systems. This article explores its synthesis, biological effects, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C12H18O |

| Molecular Weight | 178.27 g/mol |

| IUPAC Name | 3-(2,3-dimethylphenyl)butan-2-ol |

| InChI Key | IPSCKTAQFZSZOK-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=CC=C1)C(C)C(C)O)C |

Synthesis

The synthesis of this compound can be achieved through various methods. A common approach involves the reaction of 1-bromo-2,3-dimethylbenzene with crotonaldehyde under controlled conditions. This method allows for the efficient formation of the desired product while maintaining high purity levels.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The hydroxyl group in its structure facilitates hydrogen bonding and other interactions with enzymes and receptors. This capability can modulate enzyme activity and influence various physiological processes.

Therapeutic Potential

Research indicates that this compound may exhibit potential therapeutic properties. It has been studied for its ability to interact with enzymes involved in metabolic pathways and could serve as a precursor for drug development. Its structural uniqueness may allow it to influence pathways differently than other similar compounds .

Enzyme Interactions

Studies have shown that this compound can interact with several enzymes, potentially affecting their catalytic activity. For example:

- Cytochrome P450 Enzymes : These enzymes play a crucial role in drug metabolism. The compound may act as an inhibitor or modulator of these enzymes, affecting the metabolism of co-administered drugs.

- Aldose Reductase Inhibition : Research suggests that similar compounds have demonstrated inhibitory effects on aldose reductase, an enzyme implicated in diabetic complications. This could position this compound as a candidate for further investigation in diabetes management .

Toxicological Studies

Toxicity assessments have been conducted to evaluate the safety profile of this compound. In animal studies, moderate toxicity was observed at high doses, indicating that while it may have therapeutic potential, careful consideration must be given to dosage and administration routes .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| 3,3-Dimethylbutan-2-ol | Moderate | Similar enzyme interactions |

| 2-Phenyl-2-butanol | High | Potentially similar effects |

The positioning of the methyl groups on the phenyl ring significantly influences the reactivity and biological interactions of these compounds.

Properties

IUPAC Name |

2-(2,3-dimethylphenyl)-3-methylbutan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-9(2)13(5,14)12-8-6-7-10(3)11(12)4/h6-9,14H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBNPTWBGKVIECZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(C)(C(C)C)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.